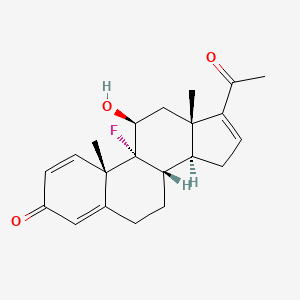
A)-9-Fluoro-11-hydroxypregna-1,4,16-triene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A)-9-Fluoro-11-hydroxypregna-1,4,16-triene-3,20-dione is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is a derivative of prednisolone and is used in various medical applications due to its efficacy in reducing inflammation and modulating immune responses .
Méthodes De Préparation
The synthesis of A)-9-Fluoro-11-hydroxypregna-1,4,16-triene-3,20-dione involves several steps:
Starting Material: The synthesis begins with 11alpha,17alpha,21-trihydroxypregna-4-ene-3,20-dione.
Acetylation: The 21-hydroxyl group is acetylated.
Sulfonation and Elimination: The 11-hydroxyl group is sulfonated and eliminated to form a double bond.
Bromination and Epoxidation: The 9(11)-double bond is brominated and then epoxidized.
Fluorination: The epoxide is treated with hydrogen fluoride to introduce the fluorine atom at the 9-position and form the 11-hydroxyl group.
Dehydrogenation: The final step involves dehydrogenation to form the 1,4-double bond.
Analyse Des Réactions Chimiques
A)-9-Fluoro-11-hydroxypregna-1,4,16-triene-3,20-dione undergoes various chemical reactions:
Oxidation: It can be oxidized to form 9-fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione.
Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.
Substitution: Halogenation reactions can introduce other halogens at specific positions.
Hydrolysis: The acetate ester can be hydrolyzed to yield the free hydroxyl compound.
Applications De Recherche Scientifique
A)-9-Fluoro-11-hydroxypregna-1,4,16-triene-3,20-dione is widely used in scientific research:
Chemistry: It serves as a reference standard in analytical chemistry for the identification and quantification of corticosteroids.
Biology: It is used in studies investigating the mechanisms of steroid hormone action and receptor binding.
Medicine: It is employed in the development of anti-inflammatory and immunosuppressive drugs.
Industry: It is used in the synthesis of other corticosteroid derivatives for pharmaceutical applications
Mécanisme D'action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes involved in inflammatory and immune responses. This results in the suppression of pro-inflammatory cytokines and the upregulation of anti-inflammatory proteins .
Comparaison Avec Des Composés Similaires
A)-9-Fluoro-11-hydroxypregna-1,4,16-triene-3,20-dione is compared with other corticosteroids such as:
Prednisolone: Similar in structure but lacks the fluorine atom at the 9-position.
Dexamethasone: Contains additional fluorine atoms and has a higher potency.
Betamethasone: Similar to dexamethasone but with different stereochemistry at the 16-position.
The presence of the fluorine atom at the 9-position in this compound enhances its anti-inflammatory activity and reduces its mineralocorticoid effects, making it unique among corticosteroids .
Propriétés
Formule moléculaire |
C21H25FO3 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
(8S,9R,10S,11S,13S,14S)-17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H25FO3/c1-12(23)15-6-7-16-17-5-4-13-10-14(24)8-9-20(13,3)21(17,22)18(25)11-19(15,16)2/h6,8-10,16-18,25H,4-5,7,11H2,1-3H3/t16-,17-,18-,19+,20-,21-/m0/s1 |
Clé InChI |
VCSSMGZYACRZHN-OLGWUGKESA-N |
SMILES isomérique |
CC(=O)C1=CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C |
SMILES canonique |
CC(=O)C1=CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


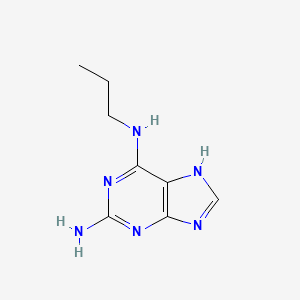
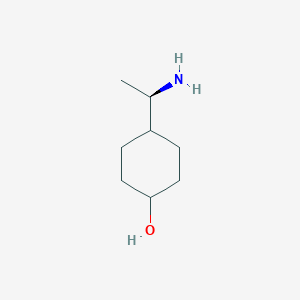
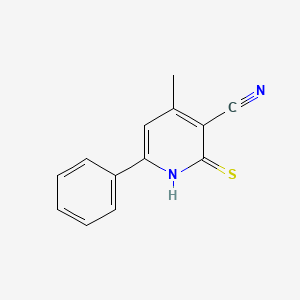
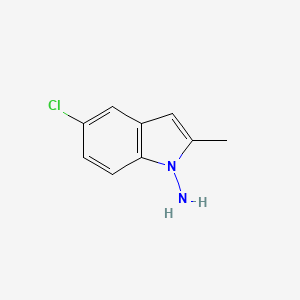
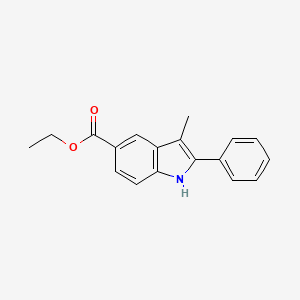
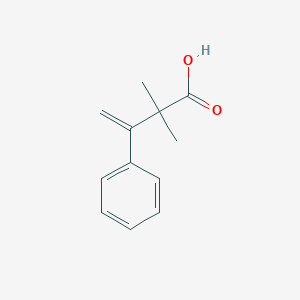
![Acetamide,n-[2-[2-(3,4-dichlorophenyl)-1h-pyrrol-1-yl]ethyl]-](/img/structure/B8537157.png)
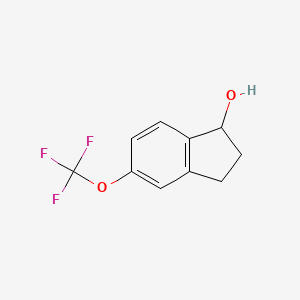
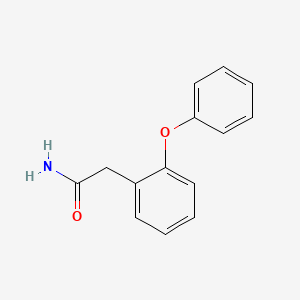
![([1,1'-Biphenyl]-4-yl)(tributyl)stannane](/img/structure/B8537190.png)
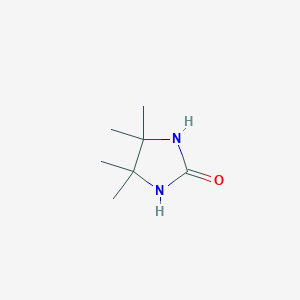
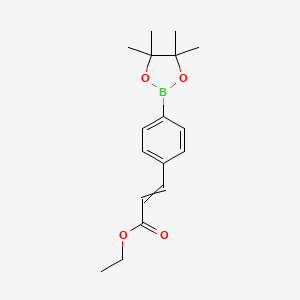
![3-(1H-Pyrrol-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8537208.png)
![3-Pyridinecarboxylic acid,4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,methyl ester](/img/structure/B8537209.png)
